(R)-4-(1-Aminoethyl)-3-fluorophenol, also known as (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride, is a chemical compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately 191.63 g/mol. The compound is classified as an aromatic amine and a substituted phenol, which indicates its structure features both amino and hydroxyl functional groups attached to a fluorinated aromatic ring. It is primarily utilized in pharmaceutical research and development due to its biological activity.
The synthesis of (R)-4-(1-aminoethyl)-3-fluorophenol typically involves the following methods:
A detailed synthetic route might involve the nucleophilic substitution of a suitable precursor to introduce the aminoethyl side chain, followed by fluorination if not already present.
The molecular structure of (R)-4-(1-aminoethyl)-3-fluorophenol can be analyzed using various chemical descriptors:
InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1
CC(C1=C(C=CC(=C1)F)O)N.Cl
The structure consists of a fluorinated benzene ring with an aminoethyl substituent and a hydroxyl group, which contributes to its reactivity and interaction with biological systems.
(R)-4-(1-aminoethyl)-3-fluorophenol can participate in various chemical reactions:
The mechanism of action for (R)-4-(1-aminoethyl)-3-fluorophenol largely depends on its biological targets. It may act as an inhibitor or modulator of specific pathways:
Quantitative data on binding affinities and inhibition constants would provide further insight into its mechanism.
The physical and chemical properties of (R)-4-(1-aminoethyl)-3-fluorophenol include:
These properties are essential for determining the compound's suitability for various applications.
(R)-4-(1-aminoethyl)-3-fluorophenol finds applications primarily in scientific research:
The ongoing research into this compound highlights its potential significance in advancing medicinal chemistry and therapeutic strategies.
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3